molecular formula C16H20BrN B128648 Bromantane CAS No. 87913-26-6

Bromantane

Cat. No. B128648
CAS RN: 87913-26-6
M. Wt: 306.24 g/mol
InChI Key: LWJALJDRFBXHKX-UHFFFAOYSA-N
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Description

Bromantane, known chemically as N-[2-adamantil]-N-[para-bromphenyl]amine, is a drug classified as an "actoprotective" agent, which is used to enhance muscle performance in athletes and also serves as an immunostimulator in medicine . It is a structural analog of adamantane and bromine-containing compounds, which have been extensively studied for their physical and chemical properties, as well as their synthesis and potential applications in various fields.

Synthesis Analysis

The synthesis of this compound and its analogs involves the introduction of bromine into adamantane derivatives. An experiment on the synthesis

Scientific Research Applications

Effects on Offspring Maturation and Development

Bromantane has been studied for its effects on reproduction and development. Research on rats demonstrated that this compound at various doses did not adversely affect the body weight and gestation length of pregnant rats. Interestingly, it influenced the litter size and survival of pups, with higher weight gain observed in certain treatment groups. The study also noted effects on reflex development and open-field behavior in rat offspring (Iezhitsa, Spasov, & Bugaeva, 2001).

Impact on Reproductive Function

Another study focused on the long-term administration of this compound in rats, observing its effects on reproductive function. The findings indicated variations in sperm amount and ovary weight, suggesting this compound's influence on reproductive parameters (Khamidova, Bugaeva, Morozov, & Spasov, 2000).

Behavioral Effects

This compound's impact on animal behavior was assessed, particularly its effect on the behavioral activity of rats in open-field tests. This study contributed to understanding the drug's neurogenic mechanisms influencing behavior (Bugaeva, Verovskii, Iezhitsa, Kuzubova, & Spasov, 2001).

Influence on Sexual Behavior and Conception

Research also explored this compound's effects on sexual behavior and conception in rats. The study found that this compound influenced sexual proceptivity and receptivity, possibly due to its dopamine-positive action (Kuzubova, Bugaeva, & Spasov, 2004).

Neuro- and Psychophysiological Effects

A study on healthy volunteers showed that this compound favorably influenced operators' functional state, with specific changes in EEG profiles. This suggested potential applications in improving operator performance and vigilance (Viatleva, Barchukov, Morozov, Salenko, & Zhirnov, 2000).

Pharmacokinetic and Toxicological Studies

This compound's pharmacokinetics and toxicology have been researched, including the development of an LC-MS/MS assay for its quantitation in human plasma. This is crucial for understanding its distribution and metabolism in humans (Miroshnichenko, Sergeeva, Platova, & Krasnykh, 2013).

Synthesis and Basicity of this compound Derivatives

Research has also been conducted on the synthesis and basicity of new N-[(adamantan-1-yl)methyl]aniline derivatives of this compound. This research aids in the development of new, potentially more effective this compound analogs (Novakov et al., 2017).

Mechanism of Action

Target of Action

Bromantane, also known as Ladasten, is an atypical psychostimulant and anxiolytic drug . The primary targets of this compound are the dopaminergic and possibly serotonergic neurotransmitter systems . These systems play crucial roles in regulating mood, reward, motivation, and cognition .

Mode of Action

It is known to increase the expression of genes involved in dopamine synthesis and transport, leading to elevated dopamine levels . This increase in dopamine may enhance alertness and wakefulness . This compound also increases serotonin in the brain, which may help increase feelings of happiness .

Biochemical Pathways

This compound affects the dopamine and serotonin pathways in the brain . By increasing the expression of tyrosine hydroxylase and amino acid decarboxylase, this compound enhances the formation of dopamine from tyrosine . This results in increased dopamine levels, which can improve alertness and wakefulness . Additionally, this compound increases serotonin levels in the brain, potentially enhancing feelings of happiness .

Pharmacokinetics

This compound is used clinically in doses of 50 mg to 100 mg per day . It has a bioavailability of 27.5% and an elimination half-life of 11.21 hours in humans . When taken orally, this compound is only detected in the plasma of subjects for about 4 hours . The metabolites of this compound, downstream of cytochrome P450, are anticholinergic, with a reduced stimulant profile . This could explain the weaker effects when using oral this compound .

Result of Action

The molecular and cellular effects of this compound’s action include a pronounced and prolonged increase in the release of dopamine . This increase in dopamine can improve alertness, concentration, focus, and wakefulness . This compound also has anxiolytic effects, distinguishing it from typical stimulants that often exacerbate anxiety and stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has been shown to enhance physical activity under extreme environmental conditions, such as low oxygen or high temperature . Furthermore, this compound’s effect in people with cardiovascular issues indicates a high level of safety, efficacy, and good tolerability .

Safety and Hazards

Bromantane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn, and it should be used only in a well-ventilated area .

properties

IUPAC Name

N-(4-bromophenyl)adamantan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJALJDRFBXHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405333
Record name Bromantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87913-26-6
Record name Bromantan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87913-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087913266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-adamantyl)-N-(2-p-bromophenyl)amine
Source European Chemicals Agency (ECHA)
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Record name BROMANTANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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